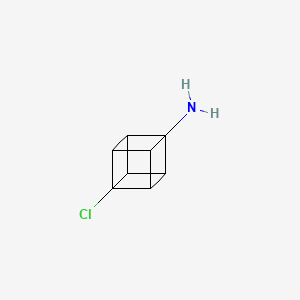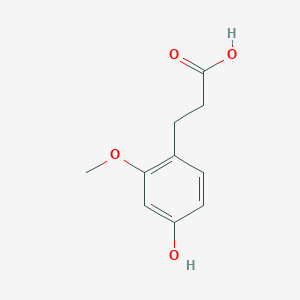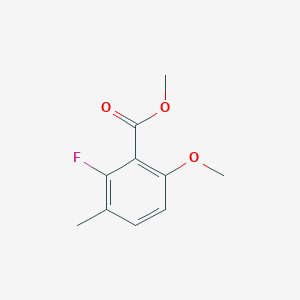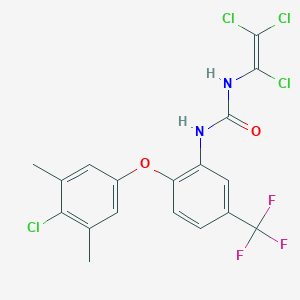
N-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl)-N'-(1,2,2-trichlorovinyl)urea
Übersicht
Beschreibung
N-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl)-N'-(1,2,2-trichlorovinyl)urea is a useful research compound. Its molecular formula is C18H13Cl4F3N2O2 and its molecular weight is 488.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Insecticide Application
- Crystal Structure Analysis : A study by Cho et al. (2015) analyzed the crystal structure of a benzoylphenylurea insecticide, closely related to the compound , highlighting its potential as an insecticide (Cho et al., 2015).
Biomedical Research
- In Vitro Translation Inhibition for Cancer Therapy : Research by Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas, similar to the compound , as potential activators for the eIF2α kinase heme regulated inhibitor, indicating their application in cancer cell proliferation inhibition (Denoyelle et al., 2012).
Pesticide Development
- Potential Pesticides : Olszewska et al. (2011) characterized N-derivatives of a similar compound, highlighting their potential as pesticides (Olszewska et al., 2011).
Agriculture and Plant Biology
- Cytokinin-like Activity in Plant Morphogenesis : A study by Ricci and Bertoletti (2009) discussed urea derivatives as positive regulators in plant cell division and differentiation, which could include compounds like the one (Ricci & Bertoletti, 2009).
Material Science
- Synthesis for Antitumor Agents : Feng-mei and He-qin (2009) synthesized a key intermediate of an antitumor agent from a compound structurally similar to the one (Feng-mei & He-qin, 2009).
- Catalyst Development : Zhang, Bao, and Xing (2014) reviewed the use of (thio)urea derivatives as organocatalysts, potentially including compounds similar to the one (Zhang et al., 2014).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : Mistry et al. (2011) evaluated 1,3,5-triazinyl urea derivatives, related to the compound , as corrosion inhibitors for mild steel (Mistry et al., 2011).
Anticancer Research
- New Anticancer Agents : Feng et al. (2020) synthesized and evaluated 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines (Feng et al., 2020).
Adhesive Systems
- Epoxy/Dicyandiamide Systems : Wu Fei (2013) studied the accelerating effect of different ureas on epoxy/dicyandiamide systems, which could include compounds similar to the one (Wu Fei, 2013).
Eigenschaften
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl4F3N2O2/c1-8-5-11(6-9(2)14(8)19)29-13-4-3-10(18(23,24)25)7-12(13)26-17(28)27-16(22)15(20)21/h3-7H,1-2H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNBSGJDHXTTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl4F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



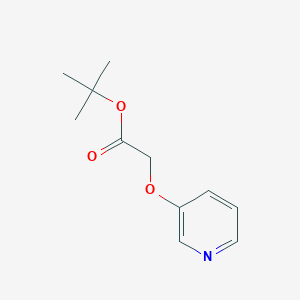


![(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride](/img/structure/B3040501.png)
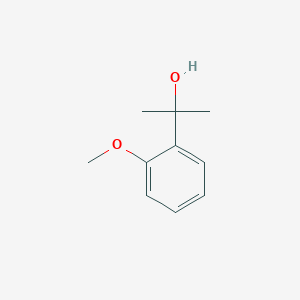

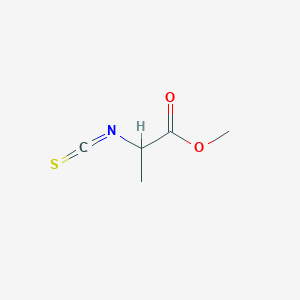
![8-methyl-11H-benzo[a]carbazole](/img/structure/B3040507.png)

